molecular formula C10H10F3NO2 B2798747 3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine CAS No. 1427011-51-5

3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine

Cat. No.: B2798747
CAS No.: 1427011-51-5
M. Wt: 233.19
InChI Key: PINMWAIWVRLDRW-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxetane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine typically involves the following steps:

    Formation of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This step often requires the use of trifluoromethanol and a suitable base under controlled conditions.

    Oxetane Ring Formation: The oxetane ring is formed by cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as epoxides or halohydrins.

    Introduction of the Amine Group: The amine group is introduced through amination reactions, which may involve the use of ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxetane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Oxetane derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxetane derivatives with new functional groups.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the oxetane ring contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(2-(Trifluoromethyl)phenyl)oxetan-3-amine: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)9(14)5-15-6-9/h1-4H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINMWAIWVRLDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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